molecular formula C4H3F5O3 B13585483 3,3,4,4,4-Pentafluoro-2-hydroxybutanoicacid

3,3,4,4,4-Pentafluoro-2-hydroxybutanoicacid

Cat. No.: B13585483
M. Wt: 194.06 g/mol
InChI Key: JNTFGUKXIMXLRS-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is a fluorinated organic compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid typically involves the fluorination of suitable precursors under controlled conditions. One common method is the reaction of 3,3,4,4,4-Pentafluoro-1-butanol with oxidizing agents to introduce the hydroxyl group at the desired position . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid may involve large-scale fluorination processes using advanced equipment and technology. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining strict safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as ketones, carboxylic acids, amines, and halogenated compounds

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical and chemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,4-Pentafluoro-1-butanol: A related compound with similar fluorination but different functional groups.

    3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid: Another fluorinated compound with additional methylphenyl substitution.

Uniqueness

3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C4H3F5O3

Molecular Weight

194.06 g/mol

IUPAC Name

3,3,4,4,4-pentafluoro-2-hydroxybutanoic acid

InChI

InChI=1S/C4H3F5O3/c5-3(6,4(7,8)9)1(10)2(11)12/h1,10H,(H,11,12)

InChI Key

JNTFGUKXIMXLRS-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(F)(F)F)(F)F)O

Origin of Product

United States

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